CID 78061139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78061139” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78061139 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistent production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78061139 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, methanol, and ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in this compound. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity and can be studied for its effects on biological systems.
Industry: Uses in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of CID 78061139 involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the compound’s structure and functional groups. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 78061139 can be identified using chemical structure databases like PubChem. These compounds may share structural features or functional groups with this compound.
Uniqueness
The uniqueness of this compound lies in its specific structure and properties, which may confer distinct biological or chemical activities compared to similar compounds
Conclusion
This compound is a compound with diverse potential applications in scientific research. Its preparation methods, chemical reactions, and mechanism of action provide valuable insights into its properties and uses. By comparing it with similar compounds, researchers can better understand its unique characteristics and explore its full potential in various fields.
Eigenschaften
Molekularformel |
C10H29O6Si4 |
---|---|
Molekulargewicht |
357.67 g/mol |
InChI |
InChI=1S/C8H25O4Si4.C2H4O2/c1-13(2)10-15(5,6)12-16(7,8)11-14(3,4)9;1-2(3)4/h9H,1-8H3;1H3,(H,3,4) |
InChI-Schlüssel |
IIMJYECOAHATHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.